molecular formula C17H22Cl2N2S B3036089 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole CAS No. 338966-12-4

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole

Cat. No. B3036089
CAS RN: 338966-12-4
M. Wt: 357.3 g/mol
InChI Key: DKMGKHDIFWOFHH-UHFFFAOYSA-N
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Description

“2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole” is a chemical compound with the molecular formula C17H22Cl2N2S. It is part of a collection of rare and unique chemicals .

Scientific Research Applications

Antiprotozoal Activity

A study conducted by Pérez‐Villanueva et al. (2013) synthesized a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, including compounds similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole. These compounds exhibited strong antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with even better efficacy than metronidazole, a common drug used for these parasites (Pérez‐Villanueva et al., 2013).

Antibacterial and Antifungal Properties

Another study by Ravinder Nath ANISETTI and M. S. Reddy (2012) synthesized novel analogs of 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, displaying significant biological activity against various standard bacterial strains (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Synthesis Methods

Tavakoli et al. (2012) described the use of sulfuric acid as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, indicating the importance of such compounds in chemical research and their potential applications in various domains (Tavakoli et al., 2012).

HDL-Cholesterol Effects

A 2000 study by Elokdah et al. demonstrated that certain 2-substituted sulfanyl-1H-imidazole-4,5-diones could increase high-density lipoprotein cholesterol over other lipid fractions, highlighting potential therapeutic applications (Elokdah et al., 2000).

Gastric H+/K+-ATPase Inhibition

Yamada et al. (1996) found that substituted 2-sulfinylimidazoles, including structures similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole, were potent inhibitors of gastric H+/K(+)-ATPase, indicating their potential as treatments for conditions like acid reflux (Yamada et al., 1996).

Synthesis of Novel Compounds

Gang Li et al. (2012) synthesized a range of novel compounds including 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, showing the versatility of similar imidazole structures in producing various bioactive compounds (Gang Li et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Unfortunately, without more information or research studies on this specific compound, it’s difficult to determine its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its rarity, it could be of interest in the field of chemical research .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-dipropylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2S/c1-4-7-15-16(8-5-2)21(3)17(20-15)22-11-12-13(18)9-6-10-14(12)19/h6,9-10H,4-5,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGKHDIFWOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(C(=N1)SCC2=C(C=CC=C2Cl)Cl)C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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